4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid
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Description
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H15ClN4O2S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid, are the Bromodomain and Extra-Terminal motif (BET) proteins . These proteins, including BRD2, BRD3, and BRD4, play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
This compound acts as a Proteolysis-Targeting Chimera (PROTAC) . It binds to its target proteins (BRD2, BRD3, and BRD4) and induces their degradation . This is different from traditional inhibitors that merely block the activity of their targets. PROTACs, like this compound, can eliminate the function of their targets entirely by promoting their degradation .
Biochemical Pathways
The degradation of BET proteins affects various biochemical pathways. These proteins are involved in the regulation of several genes, including those associated with cell cycle progression and apoptosis . Therefore, their degradation can lead to changes in these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
It’s worth noting that the compound’s solubility in various solvents such as dmso and ethanol suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the degradation of its target proteins, leading to changes in the expression of various genes . This can result in the inhibition of cell proliferation and the induction of cell death , which could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-10-21-22-15-9-20-17(12-4-2-3-5-14(12)19)13-8-11(6-7-16(24)25)26-18(13)23(10)15/h2-5,8H,6-7,9H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAOBLHUHELTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)O)C(=NC2)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546346 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100826-98-0 |
Source
|
Record name | 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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